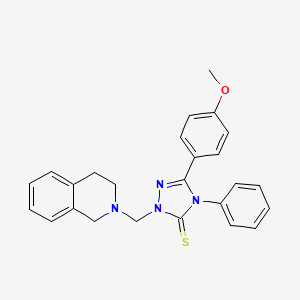
4-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a nitro group and a pyridine ring, connected via a butanamide linker. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide typically involves multi-step organic reactions. One common method starts with the nitration of pyrazole to introduce the nitro group. This is followed by the formation of the butanamide linker through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The final step involves the attachment of the pyridine ring via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The pyrazole and pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenated reagents like bromine (Br2) or iodine (I2) in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of 4-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole and pyridine rings can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide: A reduced form with an amino group instead of a nitro group.
4-(4-chloro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide: A halogenated derivative with a chlorine atom.
4-(4-methyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide: A methylated derivative with a methyl group.
Uniqueness
4-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and interact with biological targets makes it a valuable molecule for research and development.
Properties
Molecular Formula |
C12H13N5O3 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
4-(4-nitropyrazol-1-yl)-N-pyridin-3-ylbutanamide |
InChI |
InChI=1S/C12H13N5O3/c18-12(15-10-3-1-5-13-7-10)4-2-6-16-9-11(8-14-16)17(19)20/h1,3,5,7-9H,2,4,6H2,(H,15,18) |
InChI Key |
HCDLJABOZQTKKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] |
solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide](/img/structure/B11501372.png)
![N-[4-(cyanomethyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11501375.png)
![2-Phenyl-4-piperidinonaphtho[2,3-g]quinoline-6,11-dione](/img/structure/B11501377.png)
![8-(3-fluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11501393.png)

![Ethyl 3-{[(4-fluorophenyl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11501402.png)
![5-({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B11501410.png)
![2-({2-[2-(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)acetic acid](/img/structure/B11501412.png)
![6-(furan-2-ylmethyl)-1-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11501420.png)


![2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11501444.png)
![methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11501445.png)
![1-(2-cyclohexylethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole](/img/structure/B11501450.png)
